Methyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a methoxyphenyl group attached to a pyrrolidine ring, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and (S)-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting (S)-proline with 4-methoxybenzaldehyde under acidic or basic conditions.
Esterification: The resulting pyrrolidine derivative is then esterified with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: These are employed for large-scale production, where reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate can be compared with other pyrrolidine carboxylates, such as:
Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Methyl (2S,5S)-5-(4-hydroxyphenyl)pyrrolidine-2-carboxylate:
Properties
IUPAC Name |
methyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)11-7-8-12(14-11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIDZOYMCQQJGW-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC[C@H](N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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